molecular formula C20H22N2O3 B5694837 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine CAS No. 423738-99-2

1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B5694837
CAS RN: 423738-99-2
M. Wt: 338.4 g/mol
InChI Key: QJRSLPSWHHXBAQ-UHFFFAOYSA-N
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Description

1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine, also known as BAMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine acts as a selective agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine has a number of biochemical and physiological effects, including increasing levels of GABA in the brain, reducing glutamate levels, and modulating the activity of various neurotransmitter systems. These effects are thought to contribute to its anxiolytic, antidepressant, and antipsychotic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its selectivity for the GABA-A receptor, which allows for more targeted research on the role of this receptor in neurological disorders. However, one limitation is that 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is its potential for the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Other potential areas of research include its effects on cognition and memory, as well as its potential as a neuroprotective agent in conditions such as Alzheimer's disease and traumatic brain injury.
Conclusion
In conclusion, 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selectivity for the GABA-A receptor and its anxiolytic, antidepressant, and antipsychotic properties make it an attractive candidate for further research. With continued study, 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine may prove to be a valuable tool in the treatment of neurological disorders and other conditions.

Synthesis Methods

1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-benzoylpiperazine with 3-methylphenol and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine.

Scientific Research Applications

1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively in the field of neuroscience and has shown potential as a therapeutic agent for various neurological disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-16-6-5-9-18(14-16)25-15-19(23)21-10-12-22(13-11-21)20(24)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRSLPSWHHXBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203880
Record name 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone

CAS RN

423738-99-2
Record name 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423738-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Benzoyl-1-piperazinyl)-2-(3-methylphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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